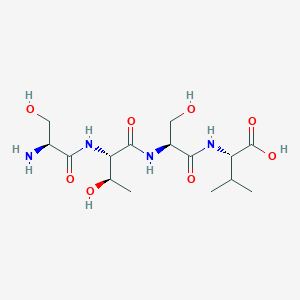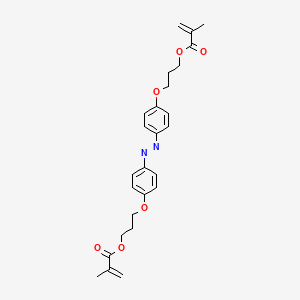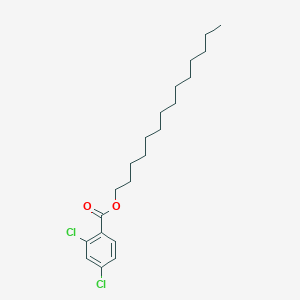![molecular formula C18H21NO2S B12520902 (2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 667876-44-0](/img/structure/B12520902.png)
(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by its morpholine ring and a sulfanyl-phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of a morpholine derivative with a sulfanyl-phenylmethyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biology, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for research in cellular biology and biochemistry.
Medicine
In medicine, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine has potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用機序
The mechanism of action of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
類似化合物との比較
Similar Compounds
- (2R)-2-[®-(2-hydroxyphenyl)sulfanyl-phenylmethyl]morpholine
- (2R)-2-[®-(2-chlorophenyl)sulfanyl-phenylmethyl]morpholine
- (2R)-2-[®-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine
Uniqueness
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from its analogs.
特性
CAS番号 |
667876-44-0 |
|---|---|
分子式 |
C18H21NO2S |
分子量 |
315.4 g/mol |
IUPAC名 |
(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO2S/c1-20-15-9-5-6-10-17(15)22-18(14-7-3-2-4-8-14)16-13-19-11-12-21-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m1/s1 |
InChIキー |
VWKLNUPRXXIKKE-SJLPKXTDSA-N |
異性体SMILES |
COC1=CC=CC=C1S[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)


![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)

![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)


